5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 4.21 (t, J = 6.2 Hz, 2H): Protons on the saturated C5 and C8 positions of the pyrazine ring.
- δ 3.89 (s, 2H): N-bound protons of the imidazole ring.
- δ 3.02–2.95 (m, 4H): Protons on the C6 and C7 positions of the pyrazine ring.
- δ 2.45 (s, 1H): Residual solvent peak (DMSO).
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV reveals:
Infrared (IR) Absorption Profile
- ν 2245 cm⁻¹ : Strong stretch from the C≡N bond.
- ν 1600–1450 cm⁻¹ : C=N and C=C stretches in the aromatic imidazole ring.
- ν 2900–2850 cm⁻¹ : C-H stretches from the saturated pyrazine ring.
X-ray Crystallographic Studies
No experimental X-ray diffraction data is currently available for this compound. However, analogous structures, such as tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.78 Å. Computational predictions for this compound suggest similar packing arrangements, with hydrogen bonding between the cyano group and adjacent NH moieties.
Computational Chemistry Approaches for Structural Validation
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide the following insights:
- Optimized geometry : The bicyclic system adopts a boat conformation for the pyrazine ring, with the imidazole ring remaining planar.
- Electrostatic potential : The cyano group exhibits a partial negative charge (-0.32 e), making it a potential site for electrophilic attacks.
- Frontier molecular orbitals :
These results align with experimental NMR and IR data, confirming the compound’s structural integrity.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h5,9H,1-2,4H2 |
InChI Key |
SRTQRXOHQJKESU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Cyclization
Methodology
A prominent route involves palladium-mediated coupling of halogenated pyrazine precursors with imidazole derivatives. For example, WO2010125101A1 outlines a two-step process:
- Coupling Reaction : A brominated pyrazine derivative reacts with a substituted imidazole in the presence of palladium(II) acetate and triphenylphosphine.
- Hydrogenation : The resulting aromatic intermediate undergoes hydrogenation to saturate the pyrazine ring.
Key Data:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, PPh₃ | DMF | 80–100°C | 65–75% |
| 2 | H₂, Pd/C | MeOH | RT, 50 psi | 85–90% |
This method ensures regioselectivity and scalability, with the cyano group introduced via a pre-functionalized nitrile-containing imidazole precursor.
Cyclocondensation of Diamines with Nitriles
Methodology
Cyclocondensation of 1,2-diamines with α-cyano carbonyl compounds under acidic conditions forms the imidazo[1,2-a]pyrazine core. US7125873B2 describes:
- Formation of Schiff Base : Reaction of 2-aminopyrazine with a cyanoketone generates an intermediate imine.
- Acid-Catalyzed Cyclization : Trifluoroacetic acid (TFA) induces ring closure to yield the tetrahydroimidazo-pyrazine framework.
Optimization Notes:
Multicomponent Groebke-Blackburn-Bienaymé Reaction
Methodology
Adapted from imidazo[1,2-a]pyridine syntheses, this one-pot method combines:
- 2-Aminopyrazine
- Aldehyde (e.g., glyoxylic acid)
- Isonitrile (e.g., trimethylsilyl cyanide)
Under solvent-free conditions, the reaction proceeds via imine formation, followed by [4+1] cycloaddition to install the cyano group.
Example:
| Components | Catalyst | Conditions | Yield |
|---|---|---|---|
| 2-Aminopyrazine, CHO, CN | None | 120°C, 3 h | 70% |
Flash Vacuum Thermolysis (FVT)
Methodology
Sci. Direct reports FVT of tert-butylimines derived from pyrazine-2-carbaldehydes. At 400–500°C, the imine undergoes cyclodehydration to form the bicyclic structure, with subsequent cyanation via CuCN/KCN.
Advantages:
- No solvents or catalysts required.
- High purity (>95%) due to gas-phase reaction conditions.
Reductive Amination and Cyanation
Methodology
A sequential approach from Chem. Cent. J. :
- Reductive Amination : Reacting 2-chloropyrazine with ethylenediamine under H₂/Pd-C forms the tetrahydro pyrazine ring.
- Cyanation : Treatment with KCN in DMSO introduces the nitrile group at position 2.
Data:
| Step | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | H₂ (50 psi), Pd/C | EtOH | 12 h | 80% |
| 2 | KCN, DMSO | DMSO | 4 h | 65% |
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Key Challenges |
|---|---|---|---|
| Palladium-Catalyzed | 65–90% | High | Cost of Pd catalysts |
| Cyclocondensation | 60–75% | Moderate | Acid waste management |
| Multicomponent Reaction | 50–70% | High | Limited substrate diversity |
| FVT | 70–95% | Low | Specialized equipment needed |
| Reductive Amination | 65–80% | Moderate | Multi-step process |
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHN
Molecular Weight: 148.17 g/mol
IUPAC Name: this compound
This compound features a bicyclic structure that contributes to its biological activity. The presence of the carbonitrile group is particularly significant for its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
- In vitro Studies: The compound demonstrated significant inhibitory effects on various cancer cell lines. For instance:
- BEL-7402 (Hepatocellular carcinoma) : IC = 9.4 μM
- A549 (Lung cancer) : IC = 7.8 μM
- MCF-7 (Breast cancer) : IC = 10.4 μM
These values indicate that the compound is more potent than some existing chemotherapeutics like Adriamycin (IC = 14.1 μM for MCF-7) .
Neuroprotective Effects
The compound has also shown neuroprotective properties:
- PC12 Cell Line Studies: Exhibited protective effects against HO-induced neurotoxicity with an EC of 25 μM, surpassing the efficacy of other known neuroprotective agents .
Modulation of P2X7 Receptors
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as modulators of P2X7 receptors, which are implicated in various inflammatory processes and pain signaling pathways:
- Mechanism of Action: These compounds can inhibit receptor activation and downstream signaling pathways associated with inflammation .
Synthesis and Evaluation
A study focused on the synthesis of various derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and their evaluation as ligands for Gαq-proteins revealed promising results in modulating cellular signaling pathways relevant to cancer and inflammation .
Comparative Efficacy Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives
Key Structural Difference : Replacement of the pyrazine ring with pyridine.
Activity : These derivatives exhibit selective antifungal activity. For example, compounds with substituents like 4-fluorophenyl or 2,4-dichlorophenyl showed potent inhibition against Candida albicans (MIC: 6.25–12.5 µg/mL) but were less active against bacterial strains .
Mechanistic Insight : The pyridine ring likely enhances lipophilicity, improving membrane penetration in fungal cells.
Thiazolo[3,2-a]pyrimidine-6-carbonitriles
Key Structural Difference : Thiazolo-pyrimidine core instead of imidazo-pyrazine.
Activity : Compounds like 11a and 11b demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli (zone of inhibition: 22–33 mm). The presence of a 5-methylfuran group enhanced potency, possibly by interfering with bacterial DNA gyrase .
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides
Key Structural Difference: Pyrimidine ring replaces pyrazine, with a carbohydrazide side chain. Activity: Derivatives such as 8d–f showed broad-spectrum antibacterial effects, particularly against Gram-negative Pseudomonas aeruginosa (zone of inhibition: 22–25 mm). The hydrazone moiety likely chelates metal ions essential for bacterial enzymes .
[1,2,4]Triazolo[4,3-a]pyrazine-3-carbonitrile
Key Structural Difference : Triazole ring fused to pyrazine.
Physicochemical Properties : Lower pKa (6.23) compared to the imidazo-pyrazine parent compound, suggesting altered solubility and bioavailability. Predicted density (1.59 g/cm³) and thermal stability (boiling point: 386.7°C) make it suitable for high-temperature syntheses .
Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Key Structural Difference : Ethyl ester group instead of nitrile.
Applications : A key intermediate in synthesizing bioactive analogs. The ester group facilitates hydrolysis to carboxylic acids for further functionalization .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
